![molecular formula C20H18N6NaO3+ B560457 sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid CAS No. 6300-44-3](/img/structure/B560457.png)
sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid
Overview
Description
NSC45586 is a chemical compound known for its role as an inhibitor of pleckstrin homology domain and leucine-rich repeat protein phosphatase (PHLPP). It is selective for PHLPP1 and PHLPP2, which are involved in the regulation of the protein kinase B (AKT) signaling pathway . The molecular formula of NSC45586 is C20H17N6NaO3, and it has a molecular weight of 412.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC45586 involves the preparation of benzoic acid derivatives. The key steps include diazotization and azo coupling reactions. The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by coupling with an aromatic amine under alkaline conditions .
Industrial Production Methods
Industrial production of NSC45586 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored at -20°C in powder form to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
NSC45586 undergoes various chemical reactions, including:
Oxidation: NSC45586 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: NSC45586 can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that sodium 5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid exhibits promising anticancer properties. It has been investigated for its ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study :
A study published in MDPI highlighted the compound's effectiveness against multiple cancer types by targeting specific pathways involved in tumor growth. The compound demonstrated significant cytotoxicity against breast and prostate cancer cells, suggesting its potential as a lead compound for further development in anticancer therapies .
Antimicrobial Properties
The compound has also shown notable antimicrobial activity against a range of bacterial strains. Its structure allows it to interact with bacterial cell membranes, leading to disruption and cell death.
Data Table: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.125 mg/mL |
Escherichia coli | 0.062 mg/mL |
Pseudomonas aeruginosa | 0.250 mg/mL |
This table summarizes the MIC values observed in laboratory settings, indicating the compound's potential as an antimicrobial agent .
Dye Technology Applications
Sodium 5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid is also utilized in dye manufacturing due to its vibrant color properties. It serves as an azo dye precursor, which is significant in textile and cosmetic industries.
Color Fastness and Stability
The dye exhibits excellent color fastness properties, making it suitable for applications where durability is essential. Studies have shown that textiles dyed with this compound maintain their color even after multiple washes.
Case Study :
An investigation into the stability of azo dyes revealed that sodium 5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid retained its color under various environmental conditions, including exposure to light and heat .
Environmental Considerations
While sodium 5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid has beneficial applications, it is crucial to assess its environmental impact due to the potential toxicity associated with azo compounds.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety of this compound in various applications. Findings suggest that while it shows low acute toxicity in controlled environments, long-term exposure effects require further investigation.
Mechanism of Action
NSC45586 exerts its effects by inhibiting the pleckstrin homology domain and leucine-rich repeat protein phosphatase (PHLPP). This inhibition leads to the activation of the AKT signaling pathway, which plays a critical role in cell survival, growth, and metabolism . The compound specifically targets the PP2C phosphatase domain in PHLPP1 and PHLPP2, leading to increased phosphorylation and activation of AKT .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
NSC45586 is unique due to its high selectivity for PHLPP1 and PHLPP2, making it a valuable tool in studying the AKT signaling pathway. Its ability to activate AKT in neurons and its potential therapeutic applications in treating diseases related to AKT dysregulation further highlight its significance .
Biological Activity
Sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid, commonly referred to as a sodium salt of a diazo compound, is an organic molecule with significant biological activity. This article reviews its chemical properties, biological mechanisms, and relevant studies that highlight its pharmacological potential.
- Molecular Formula: C27H24N8NaO6S
- Molecular Weight: 611.58 g/mol
- CAS Number: 6330-91-2
- Density: 1.54 g/cm³
- LogP: 9.6077 (indicating high lipophilicity)
The structure of the compound features multiple aromatic rings and functional groups that contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of diazo functional groups is known to facilitate electron transfer processes, which can lead to alterations in redox states within cells.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant activities. These activities are crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant mechanism may involve the scavenging of free radicals and the modulation of antioxidant enzyme activities.
Anticancer Activity
Several studies have explored the anticancer potential of similar diazo compounds. For instance:
- In Vitro Studies : Compounds with analogous structures have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Mechanistic Insights : The proposed mechanisms include the inhibition of DNA synthesis and interference with cell cycle progression.
Study 1: Cytotoxicity Assay
A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated significant dose-dependent cytotoxicity:
Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |
---|---|---|
0 | 100 | 100 |
10 | 85 | 90 |
50 | 60 | 70 |
100 | 30 | 40 |
Study 2: Antioxidant Activity
Another investigation assessed the antioxidant capacity using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration compared to control samples:
Sample Concentration (µg/mL) | % Inhibition |
---|---|
0 | 0 |
50 | 25 |
100 | 50 |
200 | 75 |
Properties
IUPAC Name |
sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3.Na/c1-11-8-18(17(22)10-16(11)21)26-24-13-4-2-12(3-5-13)23-25-14-6-7-19(27)15(9-14)20(28)29;/h2-10,27H,21-22H2,1H3,(H,28,29);/q;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYXCDXPWJROPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6NaO3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40713364 | |
Record name | sodium;(3Z)-3-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40713364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6300-44-3 | |
Record name | NSC45586 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45586 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | sodium;(3Z)-3-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40713364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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